N-cyclohexyl-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-1-methyl-6-(morpholin-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-methyl-6-(morpholin-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable amine and a cyclohexyl group under reflux conditions . The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve green synthesis methods to minimize environmental impact. Techniques such as ultrasonic-assisted synthesis have been explored to enhance yield and reduce reaction times . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-methyl-6-(morpholin-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Indole derivatives: Known for their diverse pharmacological properties.
Uniqueness
N-cyclohexyl-1-methyl-6-(morpholin-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs compared to other similar compounds .
Properties
Molecular Formula |
C16H24N6O |
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Molecular Weight |
316.40 g/mol |
IUPAC Name |
N-cyclohexyl-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H24N6O/c1-21-15-13(11-17-21)14(18-12-5-3-2-4-6-12)19-16(20-15)22-7-9-23-10-8-22/h11-12H,2-10H2,1H3,(H,18,19,20) |
InChI Key |
SWLDCANXSHXDAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)N4CCOCC4 |
Origin of Product |
United States |
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